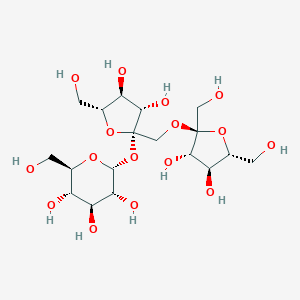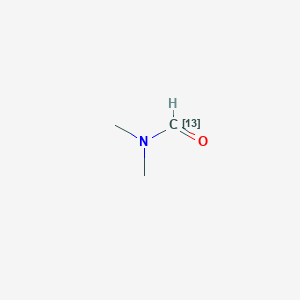
1H-Tetrazol
Descripción general
Descripción
1H-Tetrazole is a synthetic organic heterocyclic compound characterized by a five-membered ring structure consisting of four nitrogen atoms and one carbon atom. This nitrogen-rich compound is known for its stability and versatility in various chemical reactions. It is widely used in pharmaceuticals, material sciences, and as a bioisostere for carboxylate groups due to its similar pKa values .
Aplicaciones Científicas De Investigación
1H-Tetrazole has a wide range of applications in scientific research:
Pharmaceuticals: It is used as a bioisostere for carboxylate groups in various drugs, including angiotensin II receptor blockers like losartan and candesartan.
Material Sciences: 1H-Tetrazole is used in the synthesis of high-energy-density materials and explosives.
Biological Research: It exhibits antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities.
Industrial Applications: 1H-Tetrazole is used in photography, as growth hormones, and as a platform for virtual screening.
Mecanismo De Acción
Target of Action
1H-Tetrazole, also known as Tetrazole, has been found to interact with various targets in the body. For instance, it has been reported to inhibit the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of fungal cell membranes. By inhibiting this enzyme, Tetrazole disrupts the integrity of the fungal cell membrane, leading to the death of the fungus .
Mode of Action
Tetrazole interacts with its targets primarily through its tetrazole ring, which is considered a biomimic of the carboxylic acid functional group . This allows Tetrazole to bind to its targets in a similar manner as carboxylic acids, enabling it to exert its biological effects . For instance, in the case of cytochrome P450, Tetrazole binds to the enzyme’s active site, inhibiting its activity and thus disrupting the biosynthesis of sterols .
Biochemical Pathways
The primary biochemical pathway affected by Tetrazole is the sterol biosynthesis pathway in fungi. By inhibiting cytochrome P450, Tetrazole prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . This leads to a disruption of the cell membrane’s integrity and function, ultimately resulting in the death of the fungus .
Pharmacokinetics
It is known that tetrazole is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry . This suggests that Tetrazole may have good bioavailability and metabolic stability, although further studies are needed to confirm this.
Result of Action
The primary result of Tetrazole’s action is the inhibition of fungal growth due to the disruption of sterol biosynthesis . This makes Tetrazole a potential candidate for the development of antifungal drugs . .
Action Environment
The action of Tetrazole can be influenced by various environmental factors. For instance, the synthesis of Tetrazole and its derivatives can be carried out under different conditions, such as in the presence of various catalysts . Additionally, the chemical reaction between 1H-Tetrazole and other compounds can be influenced by the environment, with different results observed in open and closed environments
Análisis Bioquímico
Biochemical Properties
1H-Tetrazole acts as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of 1H-Tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Cellular Effects
1H-Tetrazole has a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . The presence of 1H-Tetrazole in a cellular environment can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 1H-Tetrazole involves its interaction with various biomolecules. It can form β-glucuronides, a metabolic fate that often befalls aliphatic carboxylic acids, and both tetrazole tautomers may serve as substrates for N-glucuronidation . This suggests that 1H-Tetrazole can interact with enzymes involved in glucuronidation, potentially influencing gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, 1H-Tetrazole has been observed to undergo a phase transition above 2.6 GPa . It polymerizes reversibly below 100 GPa, probably through carbon–nitrogen bonding instead of nitrogen–nitrogen bonding . This suggests that the effects of 1H-Tetrazole can change over time under certain conditions, influencing its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
For instance, 5-(4-alkoxyphenylalkyl)-1H-tetrazole derivatives were evaluated in genetically obese and diabetic animal models for their antidiabetic effects .
Metabolic Pathways
1H-Tetrazole is often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses . This suggests that 1H-Tetrazole may be involved in metabolic pathways that typically involve carboxylic acids .
Transport and Distribution
The transport and distribution of 1H-Tetrazole within cells and tissues are likely influenced by its biochemical properties. Its solubility in lipids allows it to penetrate more easily through cell membranes , suggesting that it could be distributed widely within cells and tissues.
Subcellular Localization
The subcellular localization of 1H-Tetrazole is not explicitly documented. Given its lipid solubility and ability to penetrate cell membranes , it could potentially localize to various subcellular compartments
Métodos De Preparación
1H-Tetrazole can be synthesized through several methods:
Reaction of Anhydrous Hydrazoic Acid and Hydrogen Cyanide: This method involves the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure.
Treatment of Organic Nitriles with Sodium Azide: Organic nitriles are treated with sodium azide in the presence of iodine or silica-supported sodium bisulfate as a heterogeneous catalyst.
Deamination of 5-Aminotetrazole: This method involves the deamination of 5-aminotetrazole, which can be commercially obtained or prepared from aminoguanidine.
Cycloaddition Reactions: 2-Aryl-2H-tetrazoles can be synthesized by a [3+2] cycloaddition reaction between an aryl diazonium and trimethylsilyldiazomethane.
Análisis De Reacciones Químicas
1H-Tetrazole undergoes various chemical reactions, including:
Oxidation: 1H-Tetrazole can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions of 1H-Tetrazole can yield various reduced forms of the compound.
Substitution: 1H-Tetrazole can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Polymerization: Under high pressure, 1H-Tetrazole can polymerize, forming new compounds through carbon-nitrogen bonding.
Comparación Con Compuestos Similares
1H-Tetrazole is unique compared to other similar compounds due to its high nitrogen content and stability:
2H-Tetrazole and 5H-Tetrazole: These are tautomers of 1H-Tetrazole, with 1H-Tetrazole being the most stable form in the solid phase.
Tetrazole Derivatives: Compounds like 5-substituted 1H-Tetrazoles and 5-aminotetrazole exhibit similar chemical properties but differ in their specific applications and reactivity.
Carboxylic Acids: Tetrazoles act as bioisosteres for carboxylic acids, offering similar acidity but greater lipophilicity, making them more soluble in lipids.
Propiedades
IUPAC Name |
2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2N4/c1-2-4-5-3-1/h1H,(H,2,3,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUGUADJHNHALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2N4 | |
| Record name | 1H-TETRAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075280 | |
| Record name | 1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1H-tetrazole is an odorless white to light-yellow crystalline powder. Mp:1 55-157 °C. When heated to decomposition it emits toxic oxides of nitrogen fumes. Can explode if exposed to shock or heat from friction or fire. The primary hazard is from blast effect where the entire load can explode instantaneously and not from flying projectiles and fragments. | |
| Record name | 1H-TETRAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
288-94-8, 100043-29-6 | |
| Record name | 1H-TETRAZOLE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/26000 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1H-Tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288948 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Tetrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100043296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Tetrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5075280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.477 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-TETRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D34J7PAT68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1H-tetrazole?
A1: 1H-Tetrazole has the molecular formula CH2N4 and a molecular weight of 70.05 g/mol. []
Q2: What spectroscopic data is available for characterizing 1H-tetrazole and its derivatives?
A2: Researchers frequently utilize IR, Raman, 1H NMR, 13C NMR, and 15N NMR spectroscopy to characterize 1H-tetrazole and its derivatives. [, , ] X-ray crystallography is also commonly used to determine their molecular structures. [, ]
Q3: Does 1H-tetrazole exhibit tautomerism?
A3: Yes, 1H-tetrazole exists in equilibrium with its 2H-tautomer. Studies show that the 1H-tautomer is generally more stable in both the solid and gas phases. []
Q4: What factors influence the tautomeric equilibrium in tetrazoles?
A4: Substituents on the tetrazole ring and the surrounding chemical environment can affect the relative stabilities of the tautomers. Computational studies, such as those using density functional theory (DFT), help elucidate these influences. [, , ]
Q5: How does the incorporation of 1H-tetrazole units impact the properties of polymers?
A5: Incorporating 1H-tetrazole into polymers can enhance their anhydrous proton conductivity. These polymers have demonstrated conductivities up to 10–5 S cm–1 at 120 °C and thermal stability up to 210 °C. []
Q6: Are there specific challenges related to the stability or compatibility of tetrazole-containing materials?
A6: Some tetrazole derivatives, particularly those with energetic properties, can exhibit sensitivity to impact and friction. [] Researchers are exploring structural modifications and formulation strategies to improve their stability. [, ]
Q7: Can tetrazoles act as catalysts?
A7: Yes, certain tetrazole derivatives exhibit catalytic activity in reactions like ester hydrolysis. Their effectiveness is linked to the charge on the tetrazole nucleus, which can be influenced by introducing heteroatoms in the side chain. []
Q8: How does the structure of a tetrazole derivative relate to its catalytic activity?
A8: Computational studies, including charge calculations and NBO analysis, help establish the relationship between the structure of a tetrazole derivative and its nucleophilicity, a crucial factor in its catalytic activity. []
Q9: How is computational chemistry used in tetrazole research?
A9: Computational methods like DFT are instrumental in predicting the properties of tetrazole derivatives, such as their adsorption energies on metal surfaces, HOMO-LUMO energy gaps, and other electronic properties relevant to corrosion inhibition. [, , ]
Q10: What types of QSAR models have been developed for tetrazole derivatives?
A10: QSAR models correlate the physicochemical properties of tetrazole derivatives with their biological activities. These models guide the design of new tetrazole-based drug candidates with improved potency and selectivity. [, , ]
Q11: How do structural modifications on the tetrazole ring affect biological activity?
A11: The position and nature of substituents on the tetrazole ring significantly impact its pharmacological properties. For example, introducing electron-donating groups can enhance the antibacterial activity of certain tetrazole derivatives. [, ]
Q12: Can you give an example of SAR studies conducted on tetrazole derivatives?
A12: Researchers have synthesized a series of 5-substituted aryl 1H-tetrazoles and assessed their antibacterial activity. They found that incorporating specific substituents at certain positions led to increased potency against bacteria like Staphylococcus aureus and Escherichia coli. [, ]
Q13: What strategies are employed to enhance the stability and bioavailability of tetrazole-based drugs?
A13: Various formulation strategies, including salt formation, prodrug design, and the use of drug delivery systems, can improve the solubility, stability, and bioavailability of tetrazole-containing pharmaceuticals. []
Q14: What are the common synthetic routes to 1H-tetrazoles?
A14: 1H-Tetrazoles are commonly synthesized via [3+2] cycloaddition reactions between organic nitriles and azide sources like sodium azide. These reactions often employ catalysts like zinc bromide, indium chloride, or heterogeneous catalysts. [, , , , ]
Q15: Can tetrazoles be synthesized in an environmentally friendly manner?
A15: Yes, researchers have developed green chemistry approaches for tetrazole synthesis, such as using water as a solvent, employing recyclable catalysts, and minimizing hazardous reagents. [, , ]
Q16: What are the key applications of tetrazoles?
A16: Tetrazoles find diverse applications, including:
- Medicinal Chemistry: As bioisosteres for carboxylic acids, they are incorporated into drugs like angiotensin II receptor blockers (ARBs) for hypertension. []
- Energetic Materials: Their high nitrogen content makes them valuable components in explosives and propellants. [, ]
- Agriculture: Tetrazole derivatives are used as plant growth regulators, herbicides, and fungicides. []
- Coordination Chemistry: They act as ligands in metal complexes, leading to materials with unique properties. [, ]
Q17: Can you provide specific examples of tetrazole-containing drugs?
A17: Several commercially available drugs contain the tetrazole moiety, including losartan, candesartan, and valsartan, all belonging to the ARB class of antihypertensive medications. []
Q18: What is known about the environmental fate and effects of tetrazoles?
A19: Research on the environmental impact of tetrazoles is ongoing. Scientists are investigating their degradation pathways, ecotoxicological effects, and potential for bioaccumulation. []
Q19: Are there strategies to mitigate the environmental impact of tetrazole-containing materials?
A20: Developing biodegradable tetrazole derivatives, implementing responsible waste management practices, and exploring greener synthetic routes are crucial steps towards minimizing the environmental footprint of these compounds. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl [2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-1-(3-hydroxytricyclo[3.3.1.1~3,7~]decan-1-yl)-2-oxoethyl]carbamate](/img/structure/B104853.png)





![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B104865.png)


![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)

